molecular formula C13H26Cl3N5 B1402444 (6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride CAS No. 1361115-89-0

(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride

Cat. No. B1402444
CAS RN: 1361115-89-0
M. Wt: 358.7 g/mol
InChI Key: LCRSPOJXANIXAV-UHFFFAOYSA-N
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Description

(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride is a useful research compound. Its molecular formula is C13H26Cl3N5 and its molecular weight is 358.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Activities :

    • Synthesized pyrimidine compounds have demonstrated potential in insecticidal and antibacterial activities. Studies have explored their effectiveness against specific insects and microorganisms (Deohate & Palaspagar, 2020).
    • Research on the synthesis and characterization of pyrimidinaminides has been conducted, which are valuable in developing new compounds with potential biological applications (Schmidt, 2002).
  • Chemical Transformations and Structural Analysis :

    • Investigations into the reaction of pyrimidine derivatives with amines have been conducted, providing insights into the chemical transformations and structure of these compounds (Yakubkene & Vainilavichyus, 1998).
    • Studies on hydrogen-bonded ribbons in related pyrimidine compounds have revealed significant information about their molecular structure and supramolecular aggregation (Trilleras et al., 2008).
  • Antitumor and Anticancer Activities :

    • Some pyrimidine derivatives have been evaluated for their in vitro and in vivo antitumor and anticancer activities, indicating their potential use in therapeutic applications (Venkateshwarlu et al., 2014).
  • Antiemetic and Tranquilizing Properties :

    • Research on 4-piperazinopyrimidines has revealed their promising antiemetic, tranquilizing, and other pharmacological properties, which can be beneficial in clinical applications (Mattioda et al., 1975).
  • Optical Properties in Material Science :

    • Studies on the optical properties of pyrimidine derivatives have been conducted, focusing on their structure-dependent and environment-responsive characteristics. These findings are significant in material science for the development of efficient emitters and sensors (Palion-Gazda et al., 2019).

properties

IUPAC Name

6-[(dimethylamino)methyl]-N-methyl-2-piperidin-2-ylpyrimidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5.3ClH/c1-14-12-8-10(9-18(2)3)16-13(17-12)11-6-4-5-7-15-11;;;/h8,11,15H,4-7,9H2,1-3H3,(H,14,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRSPOJXANIXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)CN(C)C)C2CCCCN2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride
Reactant of Route 2
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride
Reactant of Route 3
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride
Reactant of Route 4
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride
Reactant of Route 5
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride
Reactant of Route 6
(6-Dimethylaminomethyl-2-piperidin-2-yl-pyrimidin-4-yl)-methyl-amine trihydrochloride

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